molecular formula C7H11F6N B2774798 1,1,1,7,7,7-Hexafluoroheptan-4-amine CAS No. 1073477-67-4

1,1,1,7,7,7-Hexafluoroheptan-4-amine

Cat. No.: B2774798
CAS No.: 1073477-67-4
M. Wt: 223.162
InChI Key: CMKLGIWQGMKWBL-UHFFFAOYSA-N
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Description

1,1,1,7,7,7-Hexafluoroheptan-4-amine is a fluorinated organic compound with the molecular formula C7H11F6N. This compound is characterized by the presence of six fluorine atoms, which significantly influence its chemical properties and reactivity. It is used in various scientific research applications due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,7,7,7-Hexafluoroheptan-4-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1,7,7,7-hexafluoroheptan-4-one with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1,1,1,7,7,7-Hexafluoroheptan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while reduction may produce simpler amines .

Scientific Research Applications

1,1,1,7,7,7-Hexafluoroheptan-4-amine is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism by which 1,1,1,7,7,7-hexafluoroheptan-4-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound enhance its binding affinity and specificity towards these targets, leading to significant biological and chemical effects. The pathways involved often include inhibition or activation of specific enzymes, modulation of receptor activities, and alteration of cellular signaling processes .

Comparison with Similar Compounds

  • 1,1,1,3,3,3-Hexafluoropropan-2-amine
  • 1,1,1,5,5,5-Hexafluoropentan-3-amine
  • 1,1,1,9,9,9-Hexafluorononan-5-amine

Uniqueness: 1,1,1,7,7,7-Hexafluoroheptan-4-amine is unique due to its specific chain length and the position of the amine group. This structural arrangement imparts distinct chemical and physical properties, making it particularly useful in applications requiring high reactivity and specificity. Compared to similar compounds, it offers a balance between stability and reactivity, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

1,1,1,7,7,7-hexafluoroheptan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F6N/c8-6(9,10)3-1-5(14)2-4-7(11,12)13/h5H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKLGIWQGMKWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)C(CCC(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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